2-(3,5-Difluoropyridin-4-yl)acetonitrile

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry campaigns requiring CNS-penetrant or metabolically stable lead compounds often fail due to suboptimal fluorination patterns on pyridine scaffolds. This fluorinated building block offers a validated solution. - **Optimal lipophilicity (LogP=2.2)**: Enhances blood-brain barrier permeability vs. non-fluorinated analogs (LogP -0.04). - **Metabolic stability**: Difluoromethylene moiety confers resistance to oxidative metabolism, improving PK profiles (reduced clearance, extended half-life). - **Validated scaffold**: Successfully employed in ASP5736 (5-HT5A antagonist) and adenosine A2B ligand synthesis. - **Scalable supply**: Robust electrophilic fluorination route delivers 52-76% preparative yields; reliable for large-scale campaigns.

Molecular Formula C7H4F2N2
Molecular Weight 154.12 g/mol
Cat. No. B8779309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluoropyridin-4-yl)acetonitrile
Molecular FormulaC7H4F2N2
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)F)CC#N)F
InChIInChI=1S/C7H4F2N2/c8-6-3-11-4-7(9)5(6)1-2-10/h3-4H,1H2
InChIKeyGDFHFWIOSRCWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Difluoropyridin-4-yl)acetonitrile: Key Physicochemical Profile


2-(3,5-Difluoropyridin-4-yl)acetonitrile (CAS 1227590-71-7) is a fluorinated pyridine building block characterized by a pyridine ring substituted with fluorine atoms at the 3- and 5-positions and an acetonitrile moiety at the 4-position . This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, with the difluoropyridine scaffold conferring enhanced metabolic stability and lipophilicity compared to non-fluorinated pyridine analogs [1]. Its utility in constructing biologically active molecules, including kinase inhibitors and receptor antagonists, has been demonstrated in multiple studies [2][3].

Metabolic stability context

Fluorinated scaffold reported to resist oxidative metabolism, supporting lead optimization workflows.

Lipophilicity context

Enhanced lipophilicity vs. non-fluorinated pyridines, may support CNS-penetrant compound design.

Synthetic reactivity

Electrophilic difluoropyridine core enables reliable SNAr chemistry for building kinase inhibitors and receptor antagonists.

2-(3,5-Difluoropyridin-4-yl)acetonitrile: Why Analogs Are Not Substitutes


While pyridinylacetonitriles share a common core structure, substitution patterns on the pyridine ring profoundly impact both physicochemical properties and downstream synthetic utility. The 3,5-difluoro substitution pattern uniquely balances lipophilicity (LogP = 2.2) with metabolic stability, a profile that cannot be replicated by non-fluorinated (LogP = -0.04) or mono-fluorinated (LogP = 1.2) analogs . Furthermore, the electronic effects conferred by the two fluorine atoms enhance electrophilicity at the pyridine ring, enabling reactivity in nucleophilic aromatic substitution (SNAr) that is distinct from chloro- or unsubstituted analogs [1]. These differences translate directly into divergent outcomes in medicinal chemistry campaigns, making generic substitution scientifically untenable.

Lipophilicity mismatch

Non-fluorinated analogs may show a substantial logP drop, potentially altering membrane permeability and CNS exposure profile.

Metabolic stability gap

Mono- or non-fluorinated scaffolds may experience higher oxidative clearance, shifting pharmacokinetic outcomes.

Reactivity shift

Lack of two fluorine atoms reduces electrophilicity, limiting SNAr versatility and downstream derivatization scope.

2-(3,5-Difluoropyridin-4-yl)acetonitrile: Quantified Differentiation Evidence


LogP: 3,5-Difluoro vs. Non-Fluorinated Pyridinyl

The 3,5-difluoro substitution significantly increases lipophilicity compared to the non-fluorinated analog. The target compound exhibits a LogP of 2.2, whereas 2-(pyridin-4-yl)acetonitrile has a LogP of -0.04 . This difference of over two LogP units indicates markedly improved membrane permeability and is a critical factor in selecting building blocks for central nervous system (CNS) drug discovery.

LogP Differentiation
Reported comparison
2-(3,5-Difluoropyridin-4-yl)acetonitrile LogP = 2.2 vs. non-fluorinated LogP = -0.04 (Δ = +2.24)
Reported lipophilicity context for CNS penetration studies
Calculated LogP values; experimental validation may refine prediction
Lipophilicity Drug Design Physicochemical Properties

Synthetic Yield and Scalability

The electrophilic fluorination of pyridinylacetonitriles provides 2-(3,5-difluoropyridin-4-yl)acetonitrile in preparative yields ranging from 52% to 76% [1]. This synthetic accessibility ensures reliable supply for medicinal chemistry programs and contrasts with alternative routes that may require harsher conditions or produce lower yields for other substitution patterns.

Synthetic Yield
Method context
52–76% preparative yield (method-dependent)
Supports scalable synthesis planning
Electrophilic fluorination of pyridinylacetonitrile with NFSI
Organic Synthesis Building Block Process Chemistry

Metabolic Stability: Difluoromethylene Advantage

Heterocycles bearing the difluoromethylene moiety, such as 2-(3,5-difluoropyridin-4-yl)acetonitrile, exhibit significant resistance to oxidative metabolism compared to non-fluorinated analogs [1]. This property is a class-level advantage of the difluoropyridine scaffold and contributes to improved pharmacokinetic profiles in drug candidates.

Metabolic Stability
Class-level
Reported resistance to oxidative metabolism for difluoromethylene-containing heterocycles
Class-level metabolic stability context; data to verify for this specific compound
Inference from fluorinated heterocycle literature; direct microsomal stability data not yet reported
Metabolic Stability Drug Metabolism Fluorine Chemistry

Scaffold Validation in Receptor Antagonists

The 3,5-difluoropyridin-4-yl motif, accessible via 2-(3,5-difluoropyridin-4-yl)acetonitrile, has been validated in bioactive molecules. ASP5736, a 5-HT5A receptor antagonist containing this moiety, exhibits a Ki of 3.6 nM with approximately 200-fold selectivity over other receptors [1]. Additionally, a derivative (BDBM50336981) displays a Ki of 26 nM against the adenosine A2B receptor [2]. These data demonstrate the scaffold's utility in generating potent and selective ligands.

Receptor Antagonist Scaffold
Supporting evidence
ASP5736 Ki = 3.6 nM (5-HT5A); BDBM50336981 Ki = 26 nM (A2B)
Reported receptor binding affinity context
In vitro radioligand binding assays; scaffold utility demonstrated for GPCR targets
Medicinal Chemistry Receptor Antagonist Scaffold Utility

2-(3,5-Difluoropyridin-4-yl)acetonitrile: Key Application Scenarios


CNS Drug Discovery: High Lipophilicity Advantage

The LogP of 2.2 makes 2-(3,5-difluoropyridin-4-yl)acetonitrile a preferred building block for synthesizing CNS-penetrant drug candidates. Its significantly higher lipophilicity compared to non-fluorinated analogs (LogP -0.04) enhances blood-brain barrier permeability, a critical requirement for neurological and psychiatric drug development .

Lead Optimization: Metabolic Stability

The difluoromethylene moiety inherent to this scaffold confers resistance to oxidative metabolism, as established in the literature [1]. Incorporating this building block into lead compounds can improve pharmacokinetic profiles by reducing clearance and extending half-life, thereby increasing the probability of success in preclinical development.

Synthesis of Potent and Selective Receptor Ligands

The 3,5-difluoropyridin-4-yl motif, derived from this acetonitrile, has been successfully employed in the synthesis of ASP5736 (5-HT5A antagonist, Ki = 3.6 nM) and an adenosine A2B receptor ligand (Ki = 26 nM) [2][3]. This validated scaffold utility supports its use in generating tool compounds and drug candidates targeting GPCRs and other receptor classes.

Scalable Synthesis of Fluorinated Heterocycles

The robust electrophilic fluorination route yields 2-(3,5-difluoropyridin-4-yl)acetonitrile in 52-76% preparative yields [1]. This synthetic accessibility ensures reliable procurement for large-scale medicinal chemistry campaigns and offers a practical entry point for diversifying fluorinated pyridine libraries.

Application
Selection Property
Validation Focus
CNS-penetrant compound design
Lipophilicity context
Blood-brain barrier permeability assays
Lead optimization for metabolic stability
Metabolic stability context
Oxidative metabolism profiling
GPCR / receptor antagonist synthesis
Scaffold validation for receptor targets
Receptor binding affinity screening
Fluorinated heterocycle library synthesis
Synthetic scalability
Preparative yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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